![molecular formula C17H17N3O2 B1373839 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone CAS No. 860650-82-4](/img/structure/B1373839.png)
3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
Vue d'ensemble
Description
“3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been utilized in the synthesis and structural characterization of novel compounds. Ünver et al. (2009) described the synthesis of novel triazolones using a related compound, highlighting its role in producing new molecules with potential applications (Ünver et al., 2009).
Similarly, synthesis techniques involving similar compounds have been developed for Schiff and Mannich bases of isatin derivatives, indicating its utility in creating diverse chemical structures (Bekircan & Bektaş, 2008).
Applications in Neurodegenerative Diseases
- Compounds related to 3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Scott et al. (2011) studied N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy, indicating the relevance of this class of compounds in biomedical research (Scott et al., 2011).
Electroluminescent Layer Application
- Research by Dobrikov et al. (2011) on low-molecular-weight compounds, including similar chemical structures, showed potential applications in organic light-emitting devices, suggesting its relevance in materials science (Dobrikov et al., 2011).
Catalytic Systems
- The compound has also been used in studies involving catalytic systems, as evidenced by the work on CuI-catalyzed hydroxylation of aryl bromides, where related ligands were used to facilitate the reaction (贾健欢 et al., 2011).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) explored derivatives of similar compounds for their antioxidant and antimicrobial activities, indicating its potential in pharmaceutical applications (Bassyouni et al., 2012).
Corrosion Inhibition
- Another application area is in corrosion inhibition, as demonstrated by Ammal et al. (2018), who studied benzimidazole bearing oxadiazoles, related to the compound , for their corrosion inhibition properties (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-9-20(8-6-14-11-18-12-19-14)17(22)15(16)10-13-4-2-1-3-5-13/h1-5,7,9,11-12,21H,6,8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQQVNTPDKTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CN=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)
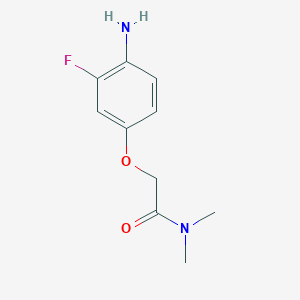
amine hydrochloride](/img/structure/B1373761.png)
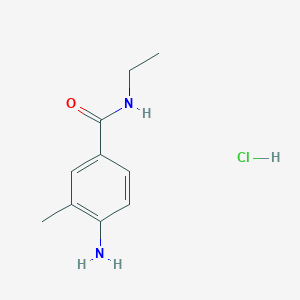
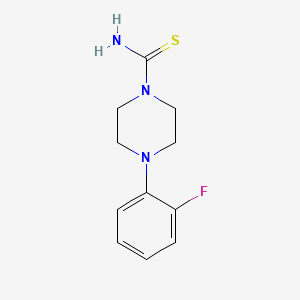
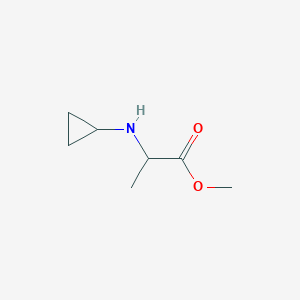
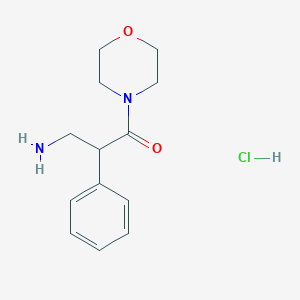
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
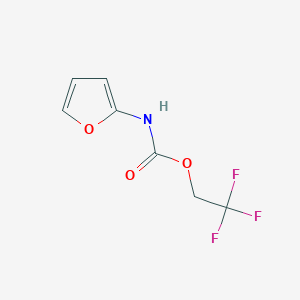
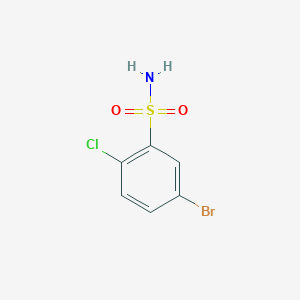
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)
